molecular formula C11H14O4 B8194679 Benzyl alpha-D-erythrofuranoside

Benzyl alpha-D-erythrofuranoside

Cat. No.: B8194679
M. Wt: 210.23 g/mol
InChI Key: MMMYMDKGBKYMJH-MXWKQRLJSA-N
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Description

Benzyl alpha-D-erythrofuranoside is a chiral compound that belongs to the class of oxolanes. This compound is characterized by its unique stereochemistry, which is crucial for its biological and chemical properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alpha-D-erythrofuranoside typically involves the use of starting materials such as D-glucuronolactone. The process includes several steps, such as protection of hydroxyl groups, selective oxidation, and stereoselective reduction. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl alpha-D-erythrofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, oxygen, and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions include oxo derivatives, reduced stereoisomers, and substituted oxolanes, each with distinct chemical and physical properties .

Scientific Research Applications

Benzyl alpha-D-erythrofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl alpha-D-erythrofuranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl alpha-D-erythrofuranoside is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds

Properties

IUPAC Name

(2S,3R,4R)-2-phenylmethoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-9-7-15-11(10(9)13)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYMDKGBKYMJH-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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